![molecular formula C13H26ClN5O5 B12836578 N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride CAS No. 1025023-08-8](/img/structure/B12836578.png)
N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride is a synthetic compound used in various scientific research applications. It is known for its unique chemical structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to the L-arginyl-glycine molecule. This compound is often used in peptide synthesis and other biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride typically involves the protection of the amino group of L-arginine with a Boc group, followed by coupling with glycine. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as di-tert-butyl dicarbonate (Boc2O) and triethylamine. The reaction is usually carried out under nitrogen atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The use of advanced chromatography methods, such as high-performance liquid chromatography (HPLC), is common in the purification process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine, trifluoroacetic acid (TFA), N,N’-dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions include the deprotected amine form of the compound and various peptide derivatives when used in coupling reactions .
Aplicaciones Científicas De Investigación
N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Biochemical Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Medical Research: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialized peptides for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride involves its role as a protected amino acid derivative. The Boc group protects the amino group of L-arginine, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the peptides synthesized using this compound .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester
- N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-D-tryptophan
- N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride is unique due to its specific combination of L-arginine and glycine, which makes it particularly useful in the synthesis of arginine-rich peptides. Its Boc protection allows for selective deprotection and subsequent reactions, making it a versatile tool in peptide chemistry .
Propiedades
Número CAS |
1025023-08-8 |
|---|---|
Fórmula molecular |
C13H26ClN5O5 |
Peso molecular |
367.83 g/mol |
Nombre IUPAC |
2-[[(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H25N5O5.ClH/c1-13(2,3)23-12(22)18-8(5-4-6-16-11(14)15)10(21)17-7-9(19)20;/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)(H4,14,15,16);1H/t8-;/m0./s1 |
Clave InChI |
LXAXUNQYMBWRLC-QRPNPIFTSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O.Cl |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


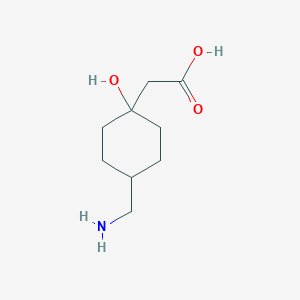
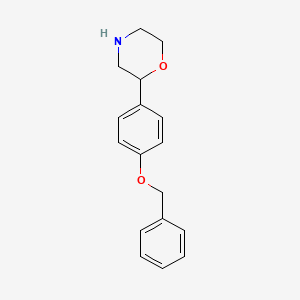
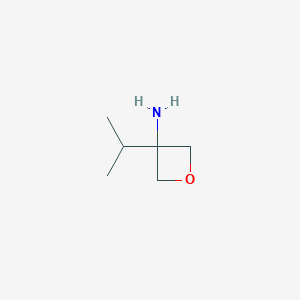
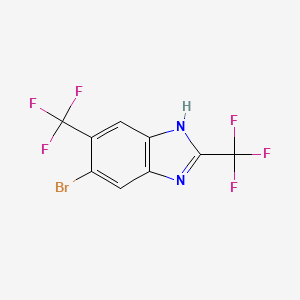
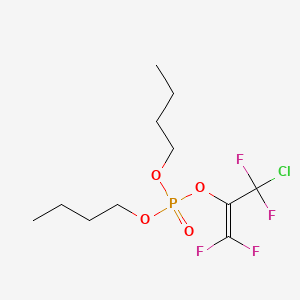

![3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)
![2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12836556.png)
![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)

![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)

![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)

